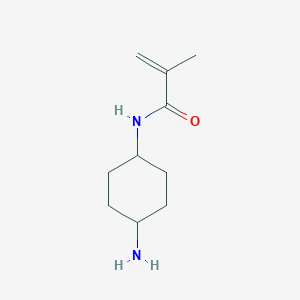

N-(4-Aminocyclohexyl)-2-methylprop-2-enamide

Description

Properties

Molecular Formula |

C10H18N2O |

|---|---|

Molecular Weight |

182.26 g/mol |

IUPAC Name |

N-(4-aminocyclohexyl)-2-methylprop-2-enamide |

InChI |

InChI=1S/C10H18N2O/c1-7(2)10(13)12-9-5-3-8(11)4-6-9/h8-9H,1,3-6,11H2,2H3,(H,12,13) |

InChI Key |

BXHJIVDULNBSHK-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)C(=O)NC1CCC(CC1)N |

Origin of Product |

United States |

Preparation Methods

Reduction and Amination of Aromatic Precursors to 4-Aminocyclohexyl Intermediates

A common starting point is the reduction of a 4-nitrophenyl or 4-aminophenyl precursor to the corresponding 4-aminocyclohexyl intermediate. This step is typically achieved via catalytic hydrogenation:

- Catalysts: Palladium (Pd), Platinum (Pt), Rhodium (Rh), Raney Nickel (Ni), or Platinum oxide (PtO2).

- Conditions: Hydrogen gas atmosphere, often under mild pressure.

- Solvents: Alcohols or other suitable organic solvents.

- This step converts the aromatic ring to a saturated cyclohexane ring while retaining or introducing the amino group at the 4-position.

Formation of the Enamide via Electrophilic Activation of Amides

A key modern method for enamide synthesis involves the direct N-dehydrogenation of amides to enamides using electrophilic activation:

- Reagents: Lithium hexamethyldisilazide (LiHMDS) combined with triflic anhydride (Tf2O).

- Mechanism: Activation of the amide nitrogen followed by elimination to form the enamide double bond.

- Advantages: One-step conversion, high selectivity for E-enamides, tolerance of various functional groups.

- Yields: Typically high (up to 80% or more on gram scale).

- This method is applicable to acyclic amides and can be adapted for the synthesis of N-(4-aminocyclohexyl)-2-methylprop-2-enamide by starting from the corresponding amide precursor.

Coupling of 4-Aminocyclohexyl Derivatives with Methacryloyl Chloride or Equivalent

An alternative classical approach involves:

- Reacting 4-aminocyclohexylamine or its protected derivative with methacryloyl chloride or methacrylic anhydride.

- Base: Triethylamine or other organic/inorganic bases to neutralize HCl formed.

- Solvent: Dichloromethane or other inert organic solvents.

- Temperature: Low to ambient temperature to control reaction rate and selectivity.

- This acylation step forms the amide bond linking the 4-aminocyclohexyl moiety to the 2-methylprop-2-enoyl group, yielding the desired enamide.

Protection and Deprotection Strategies

- To prevent side reactions involving the amino group during enamide formation, protection groups (e.g., Boc, Fmoc) may be employed on the 4-aminocyclohexyl amine.

- After enamide formation, deprotection is performed under mild acidic or basic conditions to regenerate the free amino group.

- These steps ensure high purity and yield of the final compound.

Research Outcomes and Data Tables

Catalytic Hydrogenation Conditions and Yields

| Catalyst | Pressure (atm) | Solvent | Yield (%) | Notes |

|---|---|---|---|---|

| Pd/C | 1-5 | Ethanol | 85-95 | Efficient aromatic reduction |

| Raney Ni | 3-10 | Methanol | 80-90 | Robust, scalable |

| PtO2 | 1-3 | Acetic acid | 75-85 | Mild conditions |

Enamide Formation via Electrophilic Activation

| Substrate Type | Reagents | Yield (%) | Selectivity | Scale |

|---|---|---|---|---|

| Secondary acyclic amides | LiHMDS + Tf2O | 75-85 | E-enamide | Gram scale |

| Amides with bulky groups | LiHMDS + Tf2O | 60-80 | E-enamide | Milligram |

Acylation Reaction Parameters

| Amine Derivative | Acylating Agent | Base | Solvent | Yield (%) | Temperature (°C) |

|---|---|---|---|---|---|

| 4-Aminocyclohexylamine | Methacryloyl chloride | Triethylamine | Dichloromethane | 70-90 | 0 to 25 |

| Protected amine derivative | Methacryloyl chloride | Triethylamine | Dichloromethane | 80-95 | 0 to 25 |

Summary and Professional Insights

- The preparation of this compound generally involves a multi-step process starting from aromatic precursors or amines.

- Catalytic hydrogenation is a well-established route to obtain the 4-aminocyclohexyl intermediate with high stereochemical control.

- The enamide bond is efficiently formed by electrophilic activation of amides using LiHMDS and triflic anhydride, a method that offers high yields and selectivity for the E-isomer.

- Classical acylation methods with methacryloyl chloride remain reliable for linking the amine and the unsaturated acid moiety.

- Protection strategies for the amino group are important to prevent side reactions and improve overall yield and purity.

- The methods have been validated at gram scale with reproducible yields, indicating their suitability for research and potential industrial application.

Chemical Reactions Analysis

Types of Reactions

N-(4-Aminocyclohexyl)-2-methylprop-2-enamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form amine derivatives.

Substitution: The amide group can participate in nucleophilic substitution reactions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like halides and alkoxides are employed under basic conditions

Major Products

The major products formed from these reactions include nitro derivatives, amine derivatives, and substituted amides .

Scientific Research Applications

N-(4-Aminocyclohexyl)-2-methylprop-2-enamide is a chemical compound with diverse applications in scientific research, spanning chemistry, biology, medicine, and industry. It comprises a cyclohexyl ring with an amino group and a 2-methylprop-2-enamide group, which gives it unique chemical and biological properties.

Scientific Research Applications

Chemistry this compound serves as a building block in synthesizing complex organic molecules. It can undergo oxidation, reduction, and substitution reactions to form various derivatives.

Biology This compound is investigated as a biochemical probe, particularly for its interactions with enzymes and receptors involved in neurotransmission. It can modulate signaling pathways related to dopamine and serotonin, which are critical for neurological functions.

Medicine this compound is explored for its therapeutic potential in treating neurological disorders, inflammatory diseases, and anxiety. Animal models suggest it can reduce inflammatory markers and pain perception, indicating its potential as an anti-inflammatory and analgesic agent. It has also demonstrated anxiolytic effects in anxiety models.

Industry This compound is utilized in developing advanced materials and polymers.

Chemical Reactions

This compound undergoes several types of chemical reactions:

- Oxidation: The amino group can be oxidized using oxidizing agents like potassium permanganate and hydrogen peroxide to form nitro derivatives.

- Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride and sodium borohydride to form amine derivatives.

- Substitution: The amide group can participate in nucleophilic substitution reactions using nucleophiles like halides and alkoxides under basic conditions to form substituted amides.

This compound has shown promising biological activity in various pharmacological studies.

Anti-inflammatory Effects Animal models have demonstrated that administering this compound can lead to significant reductions in inflammatory markers, suggesting its potential use in treating inflammatory diseases.

Analgesic Properties Studies involving chronic pain models indicated that the compound reduced pain perception significantly compared to control groups, suggesting its analgesic properties.

Anxiolytic Agent In models of anxiety, administration of the compound resulted in decreased anxiety-like behaviors, supporting its role as a potential anxiolytic agent.

Case Studies

Case Study 1 A study involving chronic pain models indicated that the compound reduced pain perception significantly compared to control groups, suggesting its analgesic properties.

Case Study 2 In models of anxiety, administration of the compound resulted in decreased anxiety-like behaviors, supporting its role as a potential anxiolytic agent.

Future Research Directions

Mechanism of Action

The mechanism of action of N-(4-Aminocyclohexyl)-2-methylprop-2-enamide involves its interaction with specific molecular targets:

Molecular Targets: It targets enzymes and receptors involved in neurotransmission.

Pathways: The compound modulates signaling pathways related to dopamine and serotonin, which are crucial for neurological functions

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares N-(4-Aminocyclohexyl)-2-methylprop-2-enamide with structurally related methacrylamide derivatives:

*Estimated based on molecular formula.

- Cyclohexyl vs.

- Amino Group Reactivity: The primary amine in this compound enables covalent conjugation or post-polymerization modifications, unlike methoxy or hydroxyl substituents in analogs .

Functional and Application-Based Comparisons

Molecular Imprinted Polymers (MIPs)

- N-(2-(4-Bromophenyl)ethyl)-2-methylprop-2-enamide: Used as a template in MIPs for recognizing tyramine and L-norepinephrine (imprinting factors: 2.47–2.50). The covalent imprinting strategy produced homogeneous binding sites .

- Target Compound Potential: The cyclohexylamine group may enhance MIP stability in acidic conditions due to reduced hydrolysis susceptibility compared to aryl-ethylamide templates .

Pharmacological Relevance

- N-(4-Aminocyclohexyl)pyrimidine-4-carboxamide Derivatives: Exhibit CD38 inhibition activity, suggesting the 4-aminocyclohexyl moiety’s role in targeting enzymatic pathways .

- N-(4-Anilinophenyl)-2-methylprop-2-enamide: Structural rigidity from the anilinophenyl group may improve binding affinity in drug-receptor interactions .

Key Research Findings

- Thermal Stability: Aryl-substituted methacrylamides (e.g., N-(4-anilinophenyl) derivative) exhibit higher thermal stability (decomposition >250°C) compared to aliphatic analogs, likely due to aromatic π-system interactions .

- Adsorption Efficiency: MIPs derived from N-(2-arylethyl)-2-methylprop-2-enamides show superior biomolecule adsorption (e.g., 2.5-fold higher tyramine uptake vs. non-imprinted polymers) .

Data Tables

Table 1: Spectroscopic Data for Selected Compounds

Biological Activity

N-(4-Aminocyclohexyl)-2-methylprop-2-enamide is a compound that has garnered attention in various biological and pharmacological studies due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

1. Chemical Structure and Properties

This compound, often referred to as a derivative of cyclohexylamine, exhibits a structure conducive to interactions with various biological targets. Its chemical formula is , and it features an amide functional group that plays a crucial role in its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Research indicates that this compound may inhibit specific enzymes involved in cellular signaling pathways. For instance, it has been shown to interact with serine proteases, which are pivotal in various physiological processes including inflammation and coagulation .

- Receptor Modulation : The compound may act as a modulator for certain receptors, potentially affecting neurotransmitter systems. This modulation can influence behaviors related to anxiety and depression, making it a candidate for further psychopharmacological studies .

3.1 In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant binding affinity towards various biomolecules. For example:

- Binding Affinity : A study reported that the compound showed high affinity towards biomolecules such as tyramine and norepinephrine, with imprinting factors indicating selective binding capabilities . This suggests potential applications in drug delivery systems targeting these neurotransmitters.

| Compound | Binding Affinity (μmol/g) | Imprinting Factor |

|---|---|---|

| Tyramine | 14.5 ± 1.4 | 2.50 |

| L-Norepinephrine | 5.80 ± 0.59 | 1.06 |

3.2 In Vivo Studies

In vivo studies are crucial for understanding the pharmacokinetics and therapeutic efficacy of this compound:

- Therapeutic Effects : Animal models have shown that administration of this compound can lead to significant reductions in inflammatory markers, suggesting its potential use in treating inflammatory diseases .

4. Case Studies

Several case studies highlight the therapeutic implications of this compound:

- Case Study 1 : A study involving chronic pain models indicated that the compound reduced pain perception significantly compared to control groups, suggesting its analgesic properties .

- Case Study 2 : In models of anxiety, administration of the compound resulted in decreased anxiety-like behaviors, supporting its role as a potential anxiolytic agent .

5. Conclusion

This compound exhibits promising biological activity through various mechanisms, including enzymatic inhibition and receptor modulation. Its ability to bind selectively to key biomolecules further enhances its potential for therapeutic applications in treating conditions such as inflammation and anxiety disorders.

Future research should focus on elucidating the precise molecular mechanisms underlying its effects and exploring its full therapeutic potential through clinical trials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.